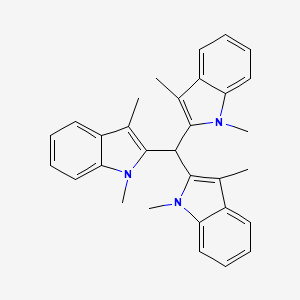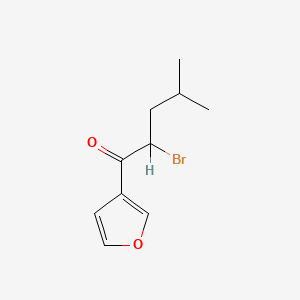
2-Bromo-1-(furan-3-yl)-4-methylpentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(furan-3-yl)-4-methylpentan-1-one is an organic compound that belongs to the class of brominated ketones This compound features a furan ring, a bromine atom, and a methyl group attached to a pentanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(furan-3-yl)-4-methylpentan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(furan-3-yl)-4-methylpentan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
化学反応の分析
Types of Reactions: 2-Bromo-1-(furan-3-yl)-4-methylpentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of furan carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
2-Bromo-1-(furan-3-yl)-4-methylpentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of 2-Bromo-1-(furan-3-yl)-4-methylpentan-1-one involves its interaction with specific molecular targets. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
- 2-Bromo-1-(furan-2-yl)ethan-1-one
- 3-(5-Bromo-furan-2-yl)-1-pyridin-3-yl-propenone
- 1-(3-Bromo-4-methoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-one
Uniqueness: 2-Bromo-1-(furan-3-yl)-4-methylpentan-1-one is unique due to its specific structural features, including the position of the bromine atom and the furan ring
特性
CAS番号 |
90605-43-9 |
|---|---|
分子式 |
C10H13BrO2 |
分子量 |
245.11 g/mol |
IUPAC名 |
2-bromo-1-(furan-3-yl)-4-methylpentan-1-one |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)5-9(11)10(12)8-3-4-13-6-8/h3-4,6-7,9H,5H2,1-2H3 |
InChIキー |
ZDFHBEIPUACPHM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)C1=COC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



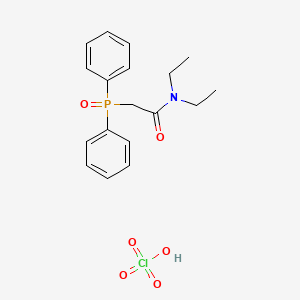
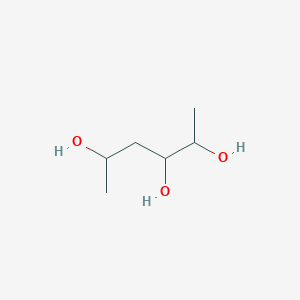

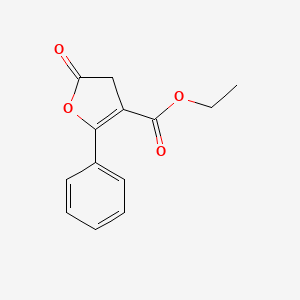
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)
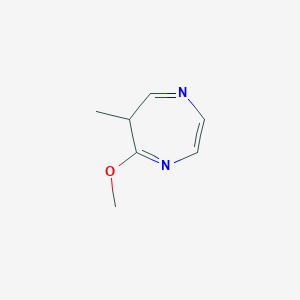

![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
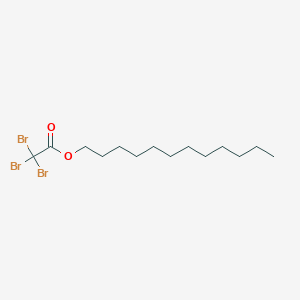

![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
